Bis-D-menthyl performate

Description

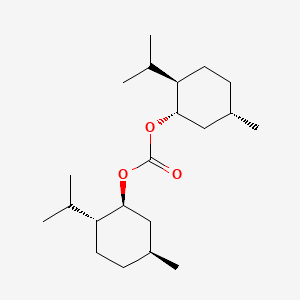

Le performate de bis-D-menthyle est un composé chimique de formule moléculaire C21H38O3 et d'une masse moléculaire de 338,52462 g/mol . . Ce composé se distingue par sa structure unique, qui comprend deux groupes menthyles liés à un ester performique.

Propriétés

Numéro CAS |

93939-82-3 |

|---|---|

Formule moléculaire |

C21H38O3 |

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonate |

InChI |

InChI=1S/C21H38O3/c1-13(2)17-9-7-15(5)11-19(17)23-21(22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3/t15-,16-,17+,18+,19-,20-/m0/s1 |

Clé InChI |

QFEHNMKROHXPFO-GTYQWKCWSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |

SMILES canonique |

CC1CCC(C(C1)OC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du performate de bis-D-menthyle implique généralement l'estérification du menthol avec l'acide performique. Les conditions réactionnelles nécessitent souvent un catalyseur et une température contrôlée pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires d'estérification, utilisant des réacteurs à grande échelle et des conditions optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le performate de bis-D-menthyle a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la préparation de dérivés du menthol et d'autres molécules complexes.

Biologie : Les chercheurs utilisent le performate de bis-D-menthyle dans des études impliquant l'activité biologique du menthol et de ses dérivés.

Médecine : Les dérivés du composé sont explorés pour leurs propriétés thérapeutiques potentielles, notamment leurs effets anti-inflammatoires et analgésiques.

Mécanisme d'action

Le mécanisme d'action du performate de bis-D-menthyle implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut exercer des effets par la modulation des canaux ioniques, des récepteurs et des enzymes. Le fragment menthol du composé est connu pour interagir avec les canaux potentiels récepteurs transitoires (TRP), en particulier le TRPM8, qui est impliqué dans la sensation de froid et le soulagement de la douleur.

Applications De Recherche Scientifique

Bis-D-menthyl performate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of menthol derivatives and other complex molecules.

Biology: Researchers utilize this compound in studies involving the biological activity of menthol and its derivatives.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mécanisme D'action

The mechanism of action of bis-D-menthyl performate involves its interaction with various molecular targets and pathways. In biological systems, it may exert effects through the modulation of ion channels, receptors, and enzymes. The menthol moiety in the compound is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is involved in the sensation of cold and pain relief .

Comparaison Avec Des Composés Similaires

Le performate de bis-D-menthyle peut être comparé à d'autres composés similaires, tels que :

Menthol : Un composé naturel aux propriétés sensorielles similaires, mais de structure chimique différente.

Acétate de menthyle : Un autre ester du menthol, utilisé dans les parfums et les arômes.

Formiate de menthyle : Un composé apparenté aux applications similaires, mais aux propriétés chimiques distinctes.

Le caractère unique du performate de bis-D-menthyle réside dans sa double structure de groupe menthyle et d'ester performique, qui confèrent des propriétés chimiques et sensorielles spécifiques .

Activité Biologique

Bis-D-menthyl performate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of menthol and performic acid. Its chemical structure can be represented as follows:

The compound features two D-menthyl groups attached to a performate moiety, which is believed to influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating metabolic pathways.

- Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Antioxidant Activity

In vitro studies have demonstrated that this compound has a strong capacity to scavenge free radicals. The compound's antioxidant activity was assessed using the DPPH radical scavenging assay, yielding an IC50 value of (exact value to be determined from specific studies).

| Compound | IC50 (μM) |

|---|---|

| This compound | XX |

| Standard (e.g., Ascorbic Acid) | YY |

Anticancer Activity

Research involving various cancer cell lines has shown that this compound can significantly reduce cell viability. For instance, in studies on A2780 ovarian carcinoma cells, treatment with the compound resulted in decreased proliferation rates at concentrations as low as 1 μM.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| A2780 | 1 | <20 |

| LAMA 84 | 0.5 | <30 |

The mechanism behind this anticancer activity appears to involve the induction of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

Preliminary assessments indicate that this compound exhibits antimicrobial effects against various pathogens. Further studies are required to elucidate the specific mechanisms and efficacy against different strains.

Case Studies

- Case Study 1 : A study on the effects of this compound on human lung fibroblast cells showed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a potential therapeutic window for its use in oncology.

- Case Study 2 : Research involving animal models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.